3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile is a chemical compound with a unique structure that includes a piperazine ring substituted with a methylsulfonyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group could produce amines.
Scientific Research Applications
3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol: This compound has a similar piperazine ring but with a phenol group instead of a nitrile group.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound includes a benzothiazole ring, offering different biological activities.
Uniqueness
3-(4-(Methylsulfonyl)piperazin-1-yl)-3-oxopropanenitrile is unique due to its combination of a piperazine ring with a methylsulfonyl group and a nitrile group
Properties
Molecular Formula |
C8H13N3O3S |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H13N3O3S/c1-15(13,14)11-6-4-10(5-7-11)8(12)2-3-9/h2,4-7H2,1H3 |
InChI Key |
ZCVKNEGBLBVGIT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC#N |
Origin of Product |
United States |
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